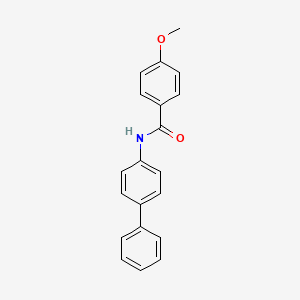

N-4-biphenylyl-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-4-biphenylyl-4-methoxybenzamide” is a chemical compound. It has a molecular formula of C15H15NO3 and a molecular weight of 257.2845 . The compound is also known by other names such as “4-Methoxy-N-(4-methoxyphenyl)benzamide” and "Benzamide, N-(4-methoxyphenyl)-4-methoxy-" .

Synthesis Analysis

The synthesis of similar compounds, such as benzamides, has been reported in the literature. For instance, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “N-4-biphenylyl-4-methoxybenzamide” can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model, providing a more detailed view of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

N-4-biphenylyl-4-methoxybenzamide: and its derivatives have been studied for their potential antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. By neutralizing these free radicals, benzamide derivatives can potentially prevent or mitigate oxidative stress-related diseases .

Antibacterial Applications

Research has indicated that benzamide derivatives exhibit significant antibacterial activity. They have been tested against various gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents. This application is particularly relevant in the medical field, where there is a constant need for new antibiotics due to the rise of antibiotic-resistant strains .

Antiviral Properties

Some benzamide compounds have shown activity against Enterovirus 71 (EV 71), a virus that can cause severe diseases in children such as hand-foot-mouth disease. These compounds, including N-4-biphenylyl-4-methoxybenzamide , could serve as lead compounds for the development of new antiviral drugs, offering a new avenue for treating viral infections .

Cancer Research

Benzamide derivatives have been utilized in cancer research due to their potential anti-tumor properties. They may inhibit the growth of cancer cells and could be used in the development of chemotherapeutic agents. This application is crucial given the global impact of cancer and the ongoing search for more effective treatments .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory effects of benzamide derivatives make them candidates for the development of new pain relief medications. These properties are essential for treating various conditions that cause chronic pain and inflammation, improving the quality of life for patients .

Industrial Applications

Beyond medical applications, benzamide derivatives are also used in industrial sectors. They can be found in products related to the plastic and rubber industry, paper industry, and agriculture. Their versatility in these areas highlights the broad potential of N-4-biphenylyl-4-methoxybenzamide in various commercial applications .

Drug Discovery and Development

Amide compounds, including benzamides, play a significant role in drug discovery. They are structural components in many biological molecules, synthetic intermediates, and commercial drugs. The research into benzamide derivatives continues to contribute to the discovery of new drugs and treatments .

Neurological Disorders

There is evidence to suggest that benzamide derivatives could be used in the treatment of neurological disorders such as juvenile hyperactivity. This application is particularly promising as it opens up possibilities for addressing mental health issues and behavioral disorders with new therapeutic options .

Safety and Hazards

The safety data sheet for 4-Methoxybenzamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has potential hazards including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Wirkmechanismus

Target of Action

Similar compounds such as 2-methoxybenzamides have been found to act as potential bleaching herbicides .

Mode of Action

It’s known that herbicides acting on the biosynthesis of plant pigments cause a characteristic bleaching effect after application .

Biochemical Pathways

Herbicides that act on pigment biosynthesis often interfere with the production of photosynthetic pigments, carotenoids, and chlorophylls .

Result of Action

Similar compounds have been shown to cause a bleaching effect on weed leaves .

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-phenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-19-13-9-17(10-14-19)20(22)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJEPDDNSCWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)

![4-(dimethylamino)benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5874880.png)

![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)